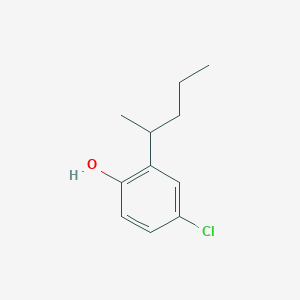
4-Chloro-2-(pentan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(pentan-2-yl)phenol is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is notable for its unique structure, which includes a chlorine atom and a pentan-2-yl group attached to the phenol ring. Phenolic compounds are widely studied due to their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(pentan-2-yl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with 2-pentanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts to enhance reaction rates and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(pentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-(pentan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(pentan-2-yl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom and pentan-2-yl group can influence the compound’s hydrophobic interactions and overall reactivity. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenol: Lacks the pentan-2-yl group, making it less hydrophobic.
2-Pentanone: Does not have the phenolic hydroxyl group, resulting in different reactivity.
Phenol: Lacks both the chlorine atom and the pentan-2-yl group, leading to different chemical properties.
Uniqueness
4-Chloro-2-(pentan-2-yl)phenol is unique due to its combination of a chlorine atom, a pentan-2-yl group, and a phenolic hydroxyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
18979-93-6 |
|---|---|
Fórmula molecular |
C11H15ClO |
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
4-chloro-2-pentan-2-ylphenol |
InChI |
InChI=1S/C11H15ClO/c1-3-4-8(2)10-7-9(12)5-6-11(10)13/h5-8,13H,3-4H2,1-2H3 |
Clave InChI |
LGIGBKMDIHECCC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C1=C(C=CC(=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)
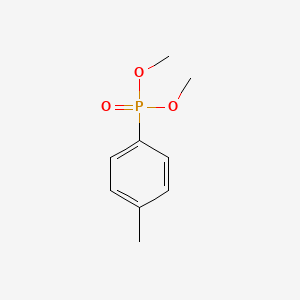
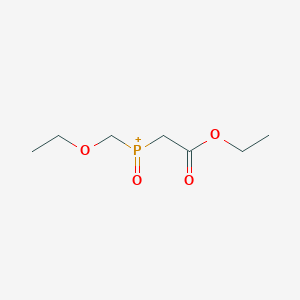
![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
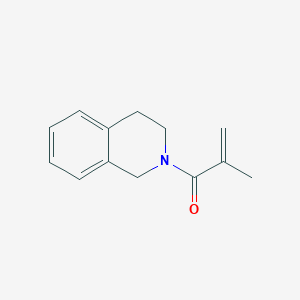
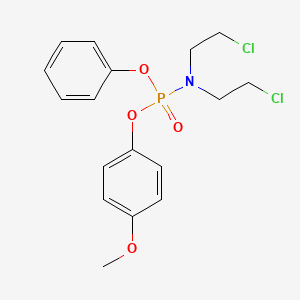


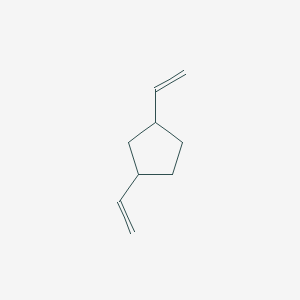
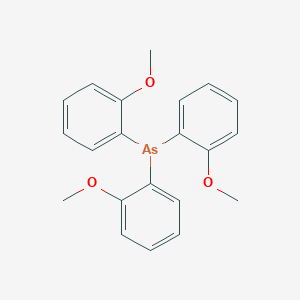
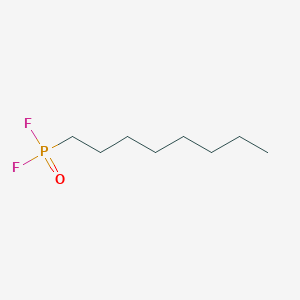
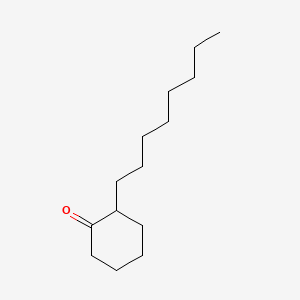
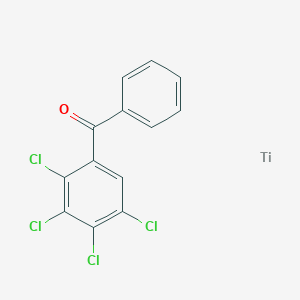
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B14718600.png)
